1-(4-bromo-2,5-dimethylbenzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole
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Overview
Description
1-(4-bromo-2,5-dimethylbenzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole is a complex organic compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a benzotriazole ring substituted with a bromo-dimethylbenzenesulfonyl group and a methyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-bromo-2,5-dimethylbenzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is the sulfonylation of 4-bromo-2,5-dimethylbenzene with a suitable sulfonyl chloride, followed by the introduction of the benzotriazole moiety through a nucleophilic substitution reaction. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-bromo-2,5-dimethylbenzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to modify the sulfonyl group.
Substitution: Nucleophilic substitution reactions are common, where the bromo group can be replaced with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF or DCM.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfonamides.
Scientific Research Applications
1-(4-bromo-2,5-dimethylbenzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-(4-bromo-2,5-dimethylbenzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzyme activities, binding to active sites and altering their function. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Bromo-2,5-dimethylbenzenesulfonyl)-4-(diphenylmethyl)piperazine
- 1-(4-Bromo-2,5-dimethylbenzenesulfonyl)-4-(2,4-dimethylphenyl)piperazine
- 1-(4-Bromo-2,5-dimethylbenzenesulfonyl)-4-(3,4-dimethylphenyl)piperazine
Uniqueness
Compared to similar compounds, 1-(4-bromo-2,5-dimethylbenzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable tool for research and industrial applications, offering versatility and specificity that may not be present in other related compounds.
Properties
IUPAC Name |
1-(4-bromo-2,5-dimethylphenyl)sulfonyl-5-methylbenzotriazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN3O2S/c1-9-4-5-14-13(6-9)17-18-19(14)22(20,21)15-8-10(2)12(16)7-11(15)3/h4-8H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTJJTVVUOFUKCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(N=N2)S(=O)(=O)C3=C(C=C(C(=C3)C)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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